2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Description
2-(4-BROMOPHENYL)-1-(2,5-DIMETHYLPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure that includes bromine and methyl groups attached to an indole core
Properties
Molecular Formula |
C24H24BrNO |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C24H24BrNO/c1-15-5-6-16(2)20(11-15)26-21(17-7-9-18(25)10-8-17)12-19-22(26)13-24(3,4)14-23(19)27/h5-12H,13-14H2,1-4H3 |
InChI Key |
MMCFEHDGPJRMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-1-(2,5-DIMETHYLPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Methylation: Methyl groups can be introduced using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-1-(2,5-DIMETHYLPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-BROMOPHENYL)-1-(2,5-DIMETHYLPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-1-(2,5-DIMETHYLPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups may play a role in binding affinity and specificity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL 4-BROMOBENZOATE: Shares the bromophenyl group but differs in the overall structure and properties.
(4-BROMOPHENYL)(2,5-DIMETHYLPHENYL)METHYLAMINE: Similar in having bromophenyl and dimethylphenyl groups but differs in the functional groups attached.
Uniqueness
2-(4-BROMOPHENYL)-1-(2,5-DIMETHYLPHENYL)-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is unique due to its indole core, which imparts specific chemical and biological properties not found in simpler analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
